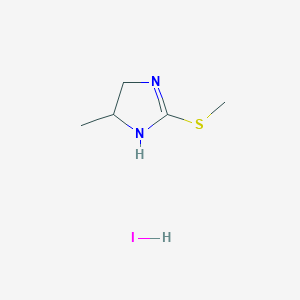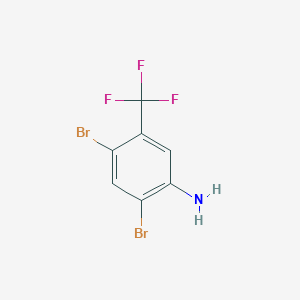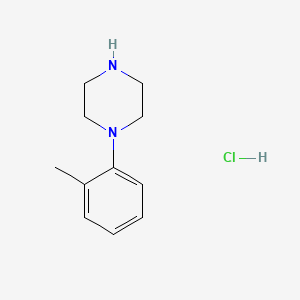
Methyl 3-amino-4-fluorobenzoate
概要
説明
“Methyl 3-amino-4-fluorobenzoate” is an organic compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.16 . The compound appears as a yellow to brown to black solid .
Synthesis Analysis
The synthesis of “Methyl 3-amino-4-fluorobenzoate” or related compounds often involves reactions such as nitrification, esterification, and hydronation. An optimal synthesis route may involve 3-fluorobenzoic acid reacting with mixed acid and then with methanol.Molecular Structure Analysis
The InChI code for “Methyl 3-amino-4-fluorobenzoate” is 1S/C8H8FNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
“Methyl 3-amino-4-fluorobenzoate” has a density of 1.3±0.1 g/cm3 . Its boiling point is 271.1±20.0 °C at 760 mmHg . The compound has a molar refractivity of 42.3±0.3 cm3 . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .科学的研究の応用
Synthesis Optimization
Optimization of synthesis methods for compounds like methyl 3-amino-4-fluorobenzoate is crucial for improving yields and purities in chemical research. An example is the synthesis of Methyl 2-amino-5-fluorobenzoate, a compound with similar structure and properties, showcasing the importance of optimizing synthesis routes for such chemicals. This optimization includes steps like nitrification, esterification, and hydronation, aiming for high yield and purity (Yin Jian-zhong, 2010).
Sensor Development
Methyl 3-amino-4-fluorobenzoate derivatives have been explored for their potential in sensor development. A study involving the synthesis of a fluorogenic chemosensor highlights the application of similar compounds in detecting metal ions, such as Al3+, demonstrating the compound's utility in developing sensitive and selective sensors for environmental and biological monitoring (Xingpei Ye et al., 2014).
Biological Activity Exploration
The exploration of biological activities of derivatives of methyl 3-amino-4-fluorobenzoate underscores its significance in pharmaceutical research. For example, derivatives have been synthesized and tested for various biological activities, including anticancer and antibacterial properties. The synthesis and bioactivity studies of fluorine compounds containing isoxazolylamino and phosphonate groups demonstrate moderate anticancer activity, indicating the potential of such compounds in drug discovery and development (B. Song et al., 2005).
Safety and Hazards
“Methyl 3-amino-4-fluorobenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram . The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, or clothing .
作用機序
Target of Action
The primary targets of Methyl 3-amino-4-fluorobenzoate are currently not well-defined in the literature. This compound is a derivative of benzoic acid, which is known to have various biological activities. The specific targets for this compound need further investigation .
Mode of Action
As a derivative of benzoic acid, it may share some of the properties of its parent compound, such as antimicrobial activity .
Biochemical Pathways
Given its structural similarity to benzoic acid, it might be involved in pathways related to antimicrobial activity
Result of Action
Based on its structural similarity to benzoic acid, it might exhibit antimicrobial activity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-amino-4-fluorobenzoate. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
特性
IUPAC Name |
methyl 3-amino-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABELEDYNIKPYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501853 | |
| Record name | Methyl 3-amino-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-fluorobenzoate | |
CAS RN |
369-26-6 | |
| Record name | Benzoic acid, 3-amino-4-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

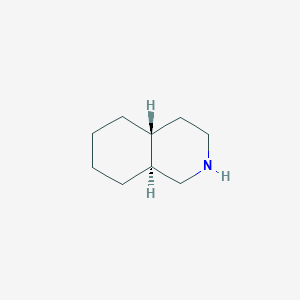
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

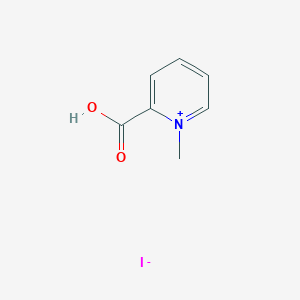
![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)



